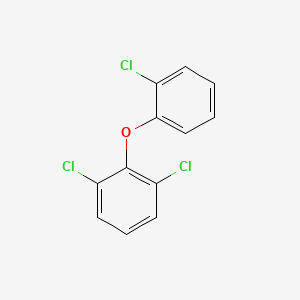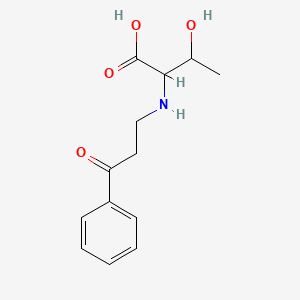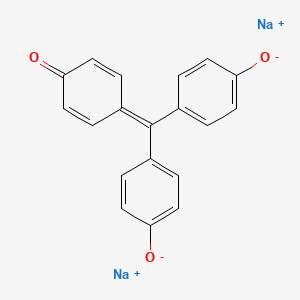
4-(Bis(p-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bis(p-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, disodium salt is a chemical compound with the molecular formula C19H14O3.2Na. It is known for its unique structure, which includes two hydroxyphenyl groups attached to a cyclohexa-2,5-dien-1-one core. This compound is often used in various scientific research applications due to its interesting chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(p-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, disodium salt typically involves the reaction of phenol with oxalic acid and sulfuric acid under heated conditions . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted into the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bis(p-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, disodium salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic compounds. These products are often used in further chemical synthesis and research applications .
Wissenschaftliche Forschungsanwendungen
4-(Bis(p-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, disodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Bis(p-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, disodium salt involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-(Bis(p-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, disodium salt include:
- 2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione
- 4-(Bis(4-hydroxyphenyl)methylene)-2-methyl-2,5-cyclohexadien-1-one
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the presence of disodium salt, which can influence its solubility and reactivity. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in different research and industrial applications.
Eigenschaften
CAS-Nummer |
84332-99-0 |
|---|---|
Molekularformel |
C19H12Na2O3 |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
disodium;4-[(4-oxidophenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]phenolate |
InChI |
InChI=1S/C19H14O3.2Na/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;;/h1-12,20-21H;;/q;2*+1/p-2 |
InChI-Schlüssel |
FVDLPGJOSQQTMY-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


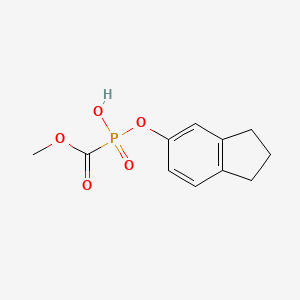
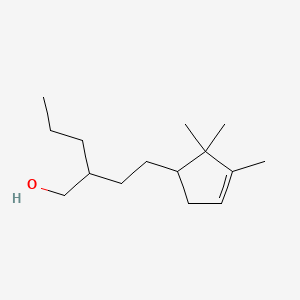
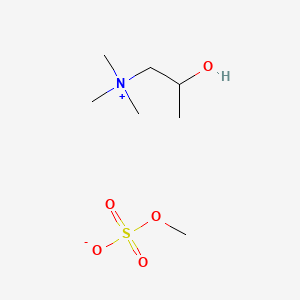
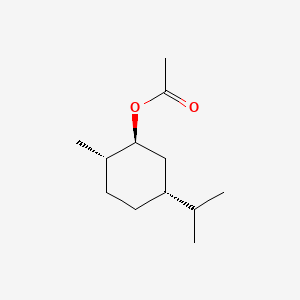
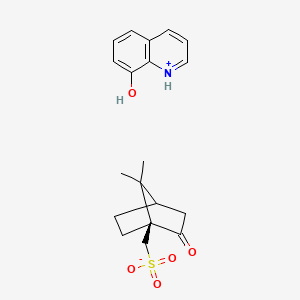



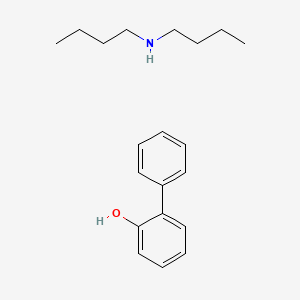
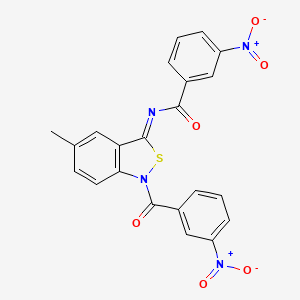

![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)
